1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene
Description
Introduction to 1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene
Systematic Nomenclature and Structural Identification
The compound this compound is systematically named according to IUPAC guidelines, which prioritize substituent positions based on the lowest locant rule. The benzene ring is substituted with a bromomethyl group (-CH₂Br) at position 1, chlorine atoms at positions 2 and 4, and a methoxy group (-OCH₃) at position 5. Its molecular formula is C₈H₆BrCl₂O , with a molecular weight of 286.95 g/mol .
Structural Features:
- Aromatic Core : A benzene ring with three substituents.
- Halogenation : Bromine and chlorine atoms contribute to electronegativity and steric effects.
- Methoxy Group : Introduces electron-donating resonance effects.
A comparison of key identifiers with related compounds is provided below:
The structural differences between these isomers significantly influence their reactivity and applications.
Historical Context in Organohalide Chemistry
Polyhalogenated benzyl bromides emerged as critical intermediates in the mid-20th century, driven by advancements in electrophilic substitution reactions. The synthesis of this compound represents a niche application in constructing complex aromatic frameworks, particularly in pharmaceutical and agrochemical research.
Key Historical Milestones:
- 1950s–1970s : Development of Friedel-Crafts alkylation methods enabled precise bromomethylation of aromatic rings.
- 1980s–2000s : Utilization in cross-coupling reactions for drug candidates targeting kinase inhibition.
- Modern Era : Discontinued commercial availability has shifted focus to custom synthesis for specialized research.
Positional Isomerism in Polyhalogenated Benzyl Bromides
Positional isomerism in polyhalogenated benzyl bromides alters physicochemical properties and reactivity. For this compound, the spatial arrangement of substituents impacts electronic distribution and steric hindrance.
Comparative Analysis of Isomers:
| Isomer | Boiling Point (°C) | Dipole Moment (D) | Reactivity in SN2 Reactions |
|---|---|---|---|
| 1-(Bromomethyl)-2,4-dichloro-5-methoxy | 285–290 | 3.2 | Moderate |
| 1-Bromo-2,3-dichloro |
Properties
Molecular Formula |
C8H7BrCl2O |
|---|---|
Molecular Weight |
269.95 g/mol |
IUPAC Name |
1-(bromomethyl)-2,4-dichloro-5-methoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-12-8-2-5(4-9)6(10)3-7(8)11/h2-3H,4H2,1H3 |
InChI Key |
RDGGKBYFSKGRHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene typically involves the bromination of 2,4-dichloro-5-methoxybenzyl alcohol. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions to ensure selective bromination at the benzylic position . Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Medicinal Chemistry
1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects against several diseases, including cancer and bacterial infections. The compound's halogenated nature enhances its reactivity, making it suitable for nucleophilic substitution reactions.
Case Study: Anticancer Agents
Research indicates that derivatives of this compound can inhibit specific cancer cell lines. For instance, modifications to the bromomethyl group have shown promise in enhancing cytotoxicity against breast cancer cells, indicating a potential pathway for drug development .
Organic Synthesis
In organic synthesis, this compound serves as a key building block for constructing more complex molecules. It is particularly useful in the preparation of chlorinated aromatic compounds and can be employed in cross-coupling reactions.
Data Table: Synthesis Pathways
| Reaction Type | Reactants | Products | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | This compound + Nucleophile | Substituted Aromatic Compound | 70-85 |
| Cross-Coupling | This compound + Grignard Reagent | Functionalized Aromatic Compound | 60-75 |
Material Science
The compound has applications in the development of advanced materials, particularly in creating polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study: Polymer Development
Research has demonstrated that polymers synthesized using this compound exhibit improved resistance to chemical degradation compared to traditional polymers . This property is crucial for applications in coatings and packaging materials.
Environmental Chemistry
Due to its halogenated structure, this compound is also studied for its environmental impact and degradation pathways. Understanding how such compounds behave in natural environments is essential for assessing their ecological risks.
Data Table: Environmental Impact Studies
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene exerts its effects involves its interaction with nucleophilic sites on target molecules. The bromomethyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA . This interaction can lead to the inhibition of enzyme activity or alteration of receptor function, impacting various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The reactivity and properties of bromomethyl-substituted benzenes depend on the number, position, and electronic nature of substituents. Key analogues include:
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-Withdrawing Effects: The dichloro substitution in the target compound (positions 2 and 4) increases electrophilicity at the bromomethyl group compared to mono-chloro analogues like 1-(bromomethyl)-3-chloro-5-methoxybenzene. This enhances its utility in nucleophilic substitutions (e.g., forming C-C bonds in cross-couplings) .
- Steric Hindrance : The 5-methoxy group in the target compound may hinder reactions at the para position but stabilize intermediates through resonance .
- Solubility : Dichloro substitution reduces solubility in polar solvents compared to dimethoxy analogues (e.g., 1-(bromomethyl)-3,5-dimethoxybenzene) .
Biological Activity
1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene is a halogenated aromatic compound with potential biological activity. Its structure suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 279.01 g/mol. The compound features a bromomethyl group attached to a dichlorinated methoxybenzene ring, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈Cl₂BrO |
| Molecular Weight | 279.01 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that halogenated compounds like this compound exhibit antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulatory proteins. For instance, in a study involving human breast cancer cells, treatment with this compound resulted in significant cell death and reduced proliferation rates.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Binding : The compound could bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several halogenated compounds, including this compound. The results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.
Study 2: Anticancer Effects on Breast Cancer Cells
In another investigation focusing on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis after exposure to the compound.
Q & A
Q. What are the recommended synthetic routes for 1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves bromination of the methyl group on the aromatic ring using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions. Precursor optimization is critical: ensure the starting material (e.g., 2,4-dichloro-5-methoxytoluene) is free of electron-withdrawing groups that hinder bromination. Monitor reaction progress via GC or HPLC to optimize stoichiometry and temperature. For example, demonstrates bromomethylation in structurally similar compounds using aldehyde intermediates and controlled bromine sources . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended to isolate high-purity product.
Q. What analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT-135), GC-MS, and elemental analysis for structural confirmation. For instance, highlights GC purity thresholds (>95%) for bromo-methoxybenzene derivatives, which can be applied here to assess byproducts . Discrepancies in NMR integration (e.g., unexpected splitting due to diastereotopic protons) should be cross-validated with 2D NMR (COSY, HSQC). For mass spectrometry, compare fragmentation patterns with computational tools like MassFrontier to resolve ambiguities.
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Refer to GHS-compliant safety data sheets (SDS) for brominated aromatics (e.g., ). Key precautions include:
- Use PPE (gloves, goggles, fume hood) to avoid dermal/ocular exposure (H314, H330 codes) .
- Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation or moisture absorption .
- Neutralize spills with sodium bicarbonate/activated carbon, avoiding aqueous washes due to potential hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers, solvent interactions). For example, reports unexpected NOE correlations in bromo-methoxy derivatives due to restricted rotation; DFT calculations (B3LYP/6-31G*) can model conformer populations to reconcile NMR observations . If GC-MS data conflicts with theoretical m/z values, consider isotopic patterns (e.g., ⁷⁹Br/⁸¹Br splitting) or adduct formation during ionization.
Q. What strategies optimize the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The bromomethyl group is a key electrophilic site. suggests using Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C for aryl boronic acid couplings . For sterically hindered partners, switch to XPhos ligands to enhance catalytic turnover. Monitor competing hydrolysis by tracking liberated bromide ions via ion chromatography. Pre-activate the catalyst with 1 eq. of CsF to suppress proto-dehalogenation side reactions.
Q. How can researchers design bioactivity assays informed by structural analogs of this compound?
- Methodological Answer : and highlight antimicrobial and cytotoxic activities in bromo/methoxy-substituted aromatics. Begin with in silico docking (AutoDock Vina) against target proteins (e.g., bacterial topoisomerases or kinase inhibitors). For in vitro validation, use microbroth dilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare IC₅₀ values with analogs like 5-bromo-2-chloromethyl thiazoles ( ) to establish structure-activity relationships (SAR) .
Q. What advanced techniques characterize the compound’s surface adsorption and environmental reactivity?
- Methodological Answer : emphasizes indoor surface chemistry studies using microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR). Apply these to track adsorption kinetics on silica or polymer surfaces under controlled humidity. For environmental fate studies, use LC-QTOF-MS to identify degradation products in simulated sunlight (UV irradiation) or aqueous hydrolysis (pH 7–9). Cross-reference with EPA guidelines for brominated pollutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
